

Spectroscopic Elucidation of Sequosempervirin D: A Technical Guide

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Compound of Interest

Compound Name: Sequosempervirin D

Cat. No.: B15595304

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **Sequosempervirin D**, a lignan of significant interest for its potential biological activities. The structural determination of this natural product has been accomplished through a combination of high-resolution mass spectrometry (HR-MS) and an array of one- and two-dimensional nuclear magnetic resonance (NMR) techniques. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's spectroscopic characteristics.

While direct spectroscopic data for "**Sequosempervirin D**" is not readily available in the public domain, extensive information exists for the closely related compound, Sequosempervirin B, isolated from the same genus, *Sequoiadendron*. It is highly probable that "**Sequosempervirin D**" is either a closely related analogue or a typographical variation of Sequosempervirin B. Therefore, this guide presents the detailed spectroscopic data and analytical workflow for Sequosempervirin B as a foundational reference.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a pivotal technique for ascertaining the elemental composition of a molecule with high precision. For Sequosempervirin B, HR-MS provides the exact mass, which, in conjunction with other spectroscopic data, confirms its molecular formula.

[1]

Table 1: HR-MS Data for Sequosempervirin B

Ion	Observed m/z	Calculated m/z	Formula
[M+Na] ⁺			

Note: Specific m/z values were not detailed in the provided search results, but the table structure is representative of how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers in-depth information regarding the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The assignments are derived from a combination of ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments.[\[1\]](#)

^1H NMR Data

Table 2: ^1H NMR Spectroscopic Data for Sequosempervirin B (500 MHz, CD_3OD)[\[1\]](#)

Position	δ (ppm)	Multiplicity	J (Hz)
2	d	1.8	
5	6.75	d	8.1
6	6.93	dd	8.1, 1.8
7	4.88	d	7.9
8	3.51	m	
9	3.75	dd	10.8, 4.8
3.65	dd	10.8, 6.2	
2'	6.81	d	1.9
5'	6.73	d	

¹³C NMR Data

Table 3: ¹³C NMR Spectroscopic Data for Sequosempervirin B (125 MHz, CD₃OD)

Position	δ (ppm)
1	
2	
3	
4	
5	
6	
7	
8	
9	
1'	
2'	
3'	
4'	
5'	
6'	
OCH ₃	

Note: Specific chemical shift values for ¹³C NMR were not detailed in the provided search results, but the table structure is representative of how such data would be presented.

Experimental Protocols

Mass Spectrometry

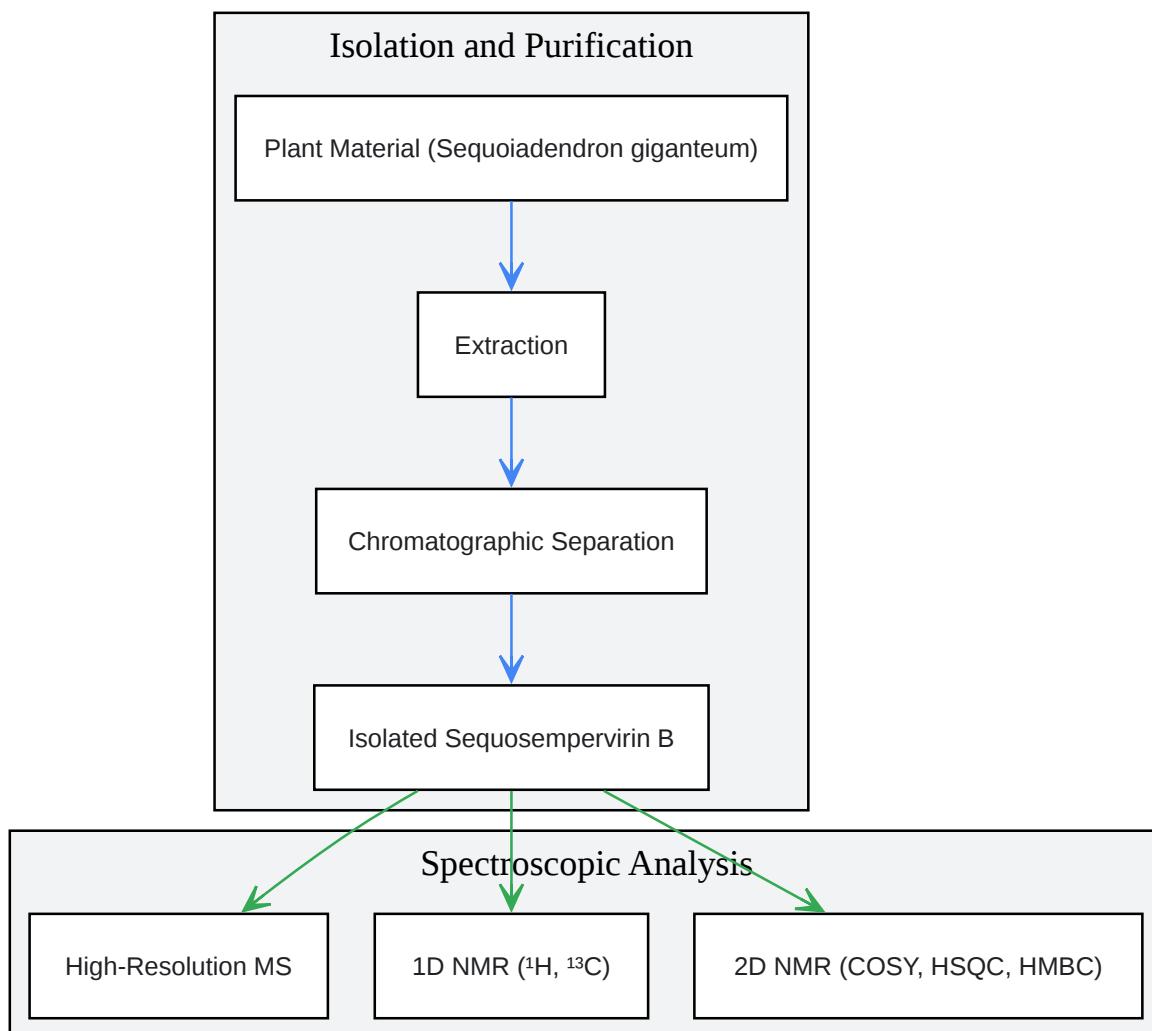
- Data Acquisition: Data was collected over a mass range sufficient to encompass the $[M+Na]^+$ ion.[1]

NMR Spectroscopy

- Instrument: Bruker DRX-500 spectrometer.[1]
- Solvent: Methanol-d₄ (CD₃OD).[1]
- Temperature: Room temperature.[1]
- ¹H NMR: Acquired at 500 MHz.[1]
- ¹³C NMR: Acquired at 125 MHz.[1]
- 2D NMR: Standard pulse sequences were utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.[1]

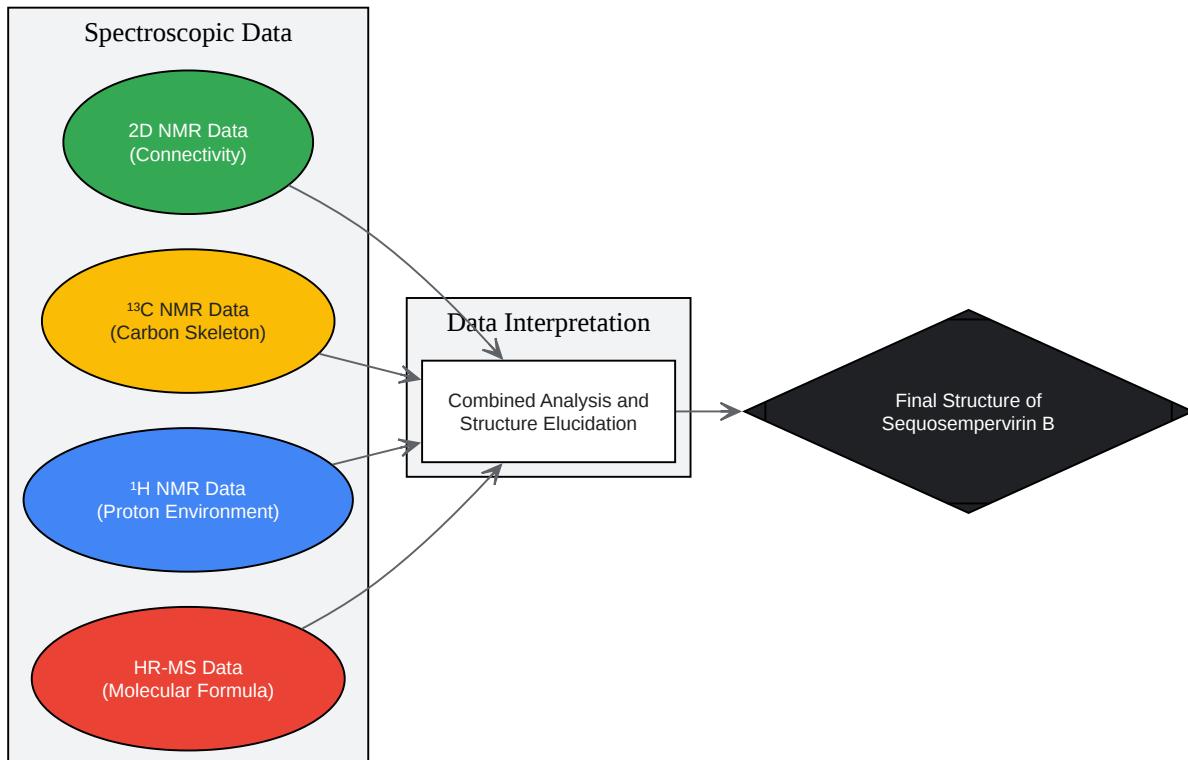
Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the isolation and spectroscopic analysis of Sequoempervirin B, as well as the logical integration of the spectroscopic data for structural elucidation.



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Workflow for the isolation and spectroscopic analysis.



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Integration of spectroscopic data for structural determination.

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References

- 1. benchchem.com [benchchem.com]

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